molecular formula C21H38N8O6 B15094755 2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B15094755
M. Wt: 498.6 g/mol
InChI Key: OHGJMPDANPWMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid, more commonly known as Thialysine or L-Thialysine, is a biochemical research tool recognized for its role as a lysine analog. This compound acts as a competitive inhibitor of lysine utilization , effectively interfering with cellular processes that depend on the essential amino acid lysine. Its primary research value lies in its ability to inhibit cell growth and proliferation, making it a compound of significant interest in oncology research for studying potential anticancer strategies. Thialysine is frequently utilized in cell culture studies to create lysine-free conditions or to probe the mechanisms of amino acid transport and incorporation into proteins. Furthermore, its antimicrobial properties are exploited in microbiological research to investigate novel antibacterial agents and pathways. Researchers value this high-purity compound for its consistent performance in biochemical assays and its utility in exploring amino acid metabolism, protein synthesis, and the development of metabolic inhibitors. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h5,8,12-16,30H,2-4,6-7,9-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGJMPDANPWMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CC=CC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the dihydropyrrole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Addition of amino groups: Amino groups are introduced through nucleophilic substitution reactions.

    Coupling reactions: The final structure is achieved by coupling various intermediates using peptide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The amide linkages (e.g., between the dihydropyrrole and hexanoyl groups) undergo hydrolysis under acidic or basic conditions. This reaction is critical for degradation studies and metabolite profiling.

Reaction ConditionsProductsKey References
1 M HCl, 100°C, 12 hCleavage into 6-aminohexanoic acid and 2-amino-3-hydroxybutanamide fragments
0.1 M NaOH, 60°C, 6 hFormation of pentanoic acid derivatives and free guanidine
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide carbonyl, while basic conditions involve nucleophilic hydroxide attack .

Guanidino Group Reactivity

The diaminomethylideneamino group participates in hydrogen bonding and acid-base reactions, influencing solubility and metal coordination.

Reaction TypeConditions/ReagentsOutcomeReferences
ProtonationpH < 3 (aqueous HCl)Formation of guanidinium cation
MethylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFN-Methylguanidine derivatives
Coordination with metal ionsFe<sup>3+</sup>/Cu<sup>2+</sup> in bufferChelation complexes (UV-Vis detectable)
  • Structural Analogs : Similar reactivity is observed in N<sup>3</sup>,N<sup>4</sup>-dimethyl-L-arginine, where methylation occurs at the guanidine nitrogen .

Oxidation of Hydroxyl Groups

The 2-amino-3-hydroxybutanoyl moiety contains a secondary alcohol susceptible to oxidation.

Oxidizing AgentConditionsProductReferences
Pyridinium chlorochromate (PCC)Dichloromethane, RT2-Amino-3-oxobutanoyl derivative
NaIO<sub>4</sub>Aqueous pH 7Cleavage to aldehyde and carboxylic acid
  • Selectivity : PCC oxidizes alcohols to ketones without over-oxidizing adjacent amines .

Cyclization and Ring-Opening Reactions

The 2,5-dihydropyrrole ring undergoes reversible ring-opening under nucleophilic or thermal stress.

ConditionsReagents/CatalystsOutcomeReferences
120°C in DMSONoneRing-opening to form linear polyamide
BF<sub>3</sub>·Et<sub>2</sub>OMethanolStabilization of ring via Lewis acid
  • Kinetics : Ring-opening rates increase with temperature and polar aprotic solvents .

Conjugation via Amide Bond Formation

The terminal carboxylic acid and primary amines enable conjugation with biomolecules or synthetic polymers.

Coupling ReagentTarget MoleculeApplicationReferences
EDC/NHSAntibodies (e.g., anti-Tn-MUC1)Antibody-drug conjugates
DCC/HOBtPolyethylene glycol (PEG)Solubility enhancement
  • Optimization : Yields >90% are achieved using N-hydroxysuccinimide (NHS) esters under mild conditions .

Scientific Research Applications

2-[[1-[6-Amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Table 1: Key Comparative Data
Compound Name (Source) Molecular Formula Key Functional Groups Molecular Weight (Da) Potential Applications
Target Compound C₂₂H₃₇N₉O₇* Guanidino, dihydropyrrole, hydroxybutanoyl ~563.6 Enzyme inhibition, peptide therapies
2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid C₃₂H₅₄N₆O₆ Peptide chains, phenyl group ~630.8 Antimicrobial agents, peptide synthesis
(2S)-2-{[(2S)-2,6-Diaminohexanoyl]amino}pentanedioic acid C₁₁H₂₁N₃O₅ Diaminohexanoyl, glutamic acid analog ~275.3 Metabolic pathway modulation
(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid C₂₂H₂₇N₅O₄ Guanidino, diphenylethoxy acetyl ~433.5 Receptor targeting, drug delivery
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid C₁₂H₂₄BNO₄ Boronic acid, piperidinyl ~281.1 Proteasome inhibition, cancer therapy

*Hypothetical formula derived from structural analysis.

Key Structural Comparisons

Guanidino Group: Present in both the target compound and , this group enhances binding affinity to negatively charged residues in enzymes or nucleic acids. The target’s guanidino moiety may enable interactions similar to arginine-rich peptides .

Peptide Backbone :

  • The target compound and share extended peptide chains, suggesting applications in antimicrobial or cell-penetrating peptides. However, includes a phenyl group for hydrophobic interactions, whereas the target uses a dihydropyrrole ring for conformational rigidity .

Specialized Functional Groups: The boronic acid group in enables covalent binding to serine proteases, a mechanism distinct from the target’s non-covalent interactions. This highlights divergent therapeutic strategies (e.g., enzyme inhibition vs. receptor antagonism) .

Pharmacological Implications

  • Antimicrobial Activity : Peptide-based structures like and the target compound could disrupt bacterial membranes or biofilm formation .
  • Drug Delivery : The diphenylethoxy acetyl group in improves lipophilicity and blood-brain barrier penetration, a feature the target compound might lack due to its polar peptide chain .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing the compound with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via multi-step solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include coupling protected amino acid derivatives (e.g., 6-aminohexanoic acid and 2-amino-3-hydroxybutanoic acid) using carbodiimide-based activators like DCC or HOBt. Purification via reverse-phase HPLC with C18 columns and chiral stationary phases ensures enantiomeric purity (>98% ee) . Validate intermediates using LC-MS and 1^1H/13^{13}C NMR to confirm stereochemistry .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence verification, complemented by 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. X-ray crystallography is recommended for resolving conformational details of the pyrrolidine ring and hydrogen-bonding networks. Polarimetry or circular dichroism (CD) confirms optical activity .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

  • Methodological Answer : Optimize solubility using co-solvents like DMSO (≤5% v/v) or cyclodextrin derivatives. For pH-sensitive assays, prepare stock solutions in 10 mM HCl or NaOH (pH-adjusted) and validate stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for amide bond formation or cyclization steps. Molecular dynamics (MD) simulations can assess solvent effects (e.g., water vs. DMF) on reaction kinetics. Validate predictions with experimental Arrhenius plots and kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions between theoretical and experimental data on the compound’s conformational stability?

  • Methodological Answer : Cross-validate computational models (e.g., NMR chemical shift predictions using Gaussian vs. experimental NOESY data). If discrepancies persist, re-examine force field parameters or solvent models. For example, explicit solvent MD simulations may better capture hydrogen-bonding dynamics than implicit models .

Q. How can AI-driven experimental design accelerate the optimization of reaction conditions?

  • Methodological Answer : Implement Bayesian optimization algorithms to iteratively refine reaction parameters (temperature, catalyst loading, solvent ratios). Train models on historical data (e.g., yield vs. pH profiles) and integrate real-time feedback from inline FTIR or Raman spectroscopy. COMSOL Multiphysics can simulate heat/mass transfer effects in scaled-up reactions .

Q. What in vivo methodologies are suitable for evaluating the compound’s bioavailability and metabolic fate?

  • Methodological Answer : Conduct pharmacokinetic studies in rodent models using 14^{14}C-labeled analogs. Quantify plasma/tissue concentrations via LC-MS/MS and assess metabolic pathways using hepatocyte microsomal assays. For tissue distribution, employ whole-body autoradiography. Adjust dosing formulations (e.g., PEGylated nanoparticles) to enhance blood-brain barrier penetration if required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.